
Thalidomide-O-acetamido-PEG4-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-O-acetamido-PEG4-OH: is a synthesized compound that incorporates a thalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker. This compound is primarily used in the field of PROTAC (PROteolysis TArgeting Chimeras) technology, which leverages the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-acetamido-PEG4-OH typically involves the conjugation of thalidomide with a PEG4 linker. The process often includes the following steps:
Activation of Thalidomide: Thalidomide is first activated by converting it into a reactive intermediate, such as an ester or an amide.
PEGylation: The activated thalidomide is then reacted with a PEG4 linker under controlled conditions to form the desired compound
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large quantities of thalidomide and PEG4 linker are processed in batches to produce the compound.
Purification: The synthesized compound is purified using techniques such as chromatography to remove impurities and ensure high purity
Analyse Des Réactions Chimiques
Types of Reactions: Thalidomide-O-acetamido-PEG4-OH undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the PEG4 linker can be replaced with other functional groups.
Click Chemistry: The azide group in the compound can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition process.
Solvents: Common solvents include dimethyl sulfoxide (DMSO) and dichloromethane (DCM) for dissolving the reactants
Major Products: The major products formed from these reactions include various conjugates where the PEG4 linker is replaced or modified with other functional groups .
Applications De Recherche Scientifique
Thalidomide-O-acetamido-PEG4-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies to understand protein-protein interactions and cellular pathways.
Medicine: Investigated for its potential in developing new therapeutic agents for diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel drug delivery systems and bioconjugates .
Mécanisme D'action
The mechanism of action of Thalidomide-O-acetamido-PEG4-OH involves its binding to cereblon (CRBN), a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of target proteins to CRL4, leading to their ubiquitination and subsequent degradation by the proteasome . This process is crucial for the selective degradation of target proteins, making it a valuable tool in PROTAC technology .
Comparaison Avec Des Composés Similaires
Thalidomide-O-PEG4-NHS ester: A similar compound used in PROTAC technology with a different reactive group.
Thalidomide-O-PEG4-azide: Another variant used in click chemistry reactions.
Thalidomide-O-amido-PEG4-propargyl: Incorporates a propargyl group for specific conjugation reactions.
Uniqueness: Thalidomide-O-acetamido-PEG4-OH is unique due to its specific functional groups that allow for versatile chemical modifications and its ability to selectively degrade target proteins through the ubiquitin-proteasome system. This makes it a valuable tool in both research and therapeutic applications .
Propriétés
Formule moléculaire |
C23H29N3O10 |
|---|---|
Poids moléculaire |
507.5 g/mol |
Nom IUPAC |
2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy-N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]acetamide |
InChI |
InChI=1S/C23H29N3O10/c27-7-9-34-11-13-35-12-10-33-8-6-24-19(29)14-36-17-3-1-2-15-20(17)23(32)26(22(15)31)16-4-5-18(28)25-21(16)30/h1-3,16,27H,4-14H2,(H,24,29)(H,25,28,30) |
Clé InChI |
ACEWXSQOQGCDKC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R,4S,5R)-2-[6-(benzylamino)-2-chloropurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14765052.png)
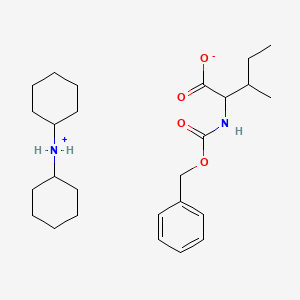
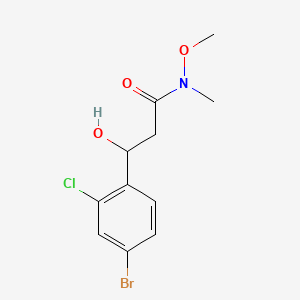
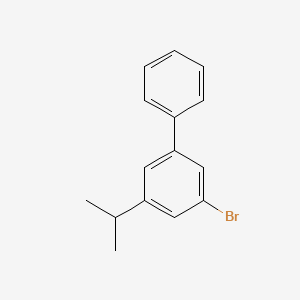
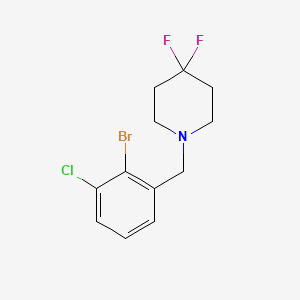
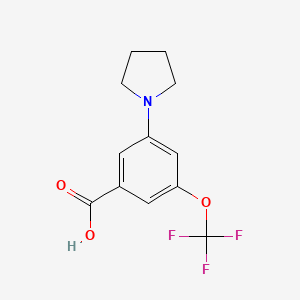
![(2S,2'S,3S,3'S)-2,2'-Dibenzyl-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B14765101.png)
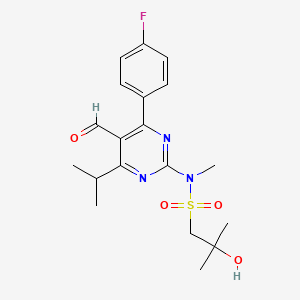
![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,2-(3-furanylcarbonyl)-3-oxo-,1,1-dimethylethyl ester](/img/structure/B14765106.png)


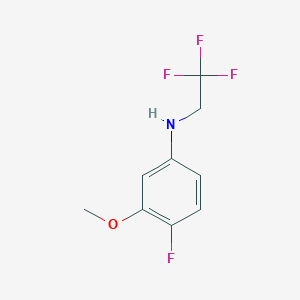
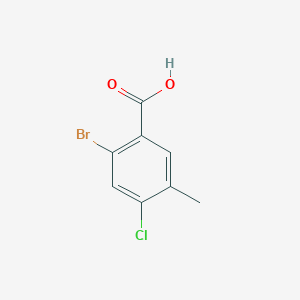
![(4-Methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B14765138.png)
